![molecular formula C18H22N2O5S B2427519 (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865174-40-9](/img/structure/B2427519.png)
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents . They are designed and synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using techniques like 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using techniques like 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Pesticidal Agents
The compound has been synthesized and evaluated as a potential pesticidal agent . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Luminescent Materials
The compound has been used as a luminescent material . All luminescent materials were characterized by NMR (1H and 13C) spectra, high-resolution mass spectrometry, and elemental analysis, and they have good thermal stability and electrochemical stability .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltage (3.9-4.8 V), and the EL performance of the devices based on the boron fluoride complexes was better than that of the ligands .
UV Filters in Cosmetics
The compound, under the INCI name Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87), has been authorized for use as a UV filter in cosmetics at a maximum allowable concentration of 3% .
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of the compound and its boron fluoride complexes have been systematically studied by experimental and theoretical methods .
Thermal Stability
The compound has good thermal stability, which is an important property for many applications .
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, some benzo[d]thiazole derivatives have shown activity against Mycobacterium tuberculosis . Molecular docking and dynamics studies are carried out to understand the putative binding pattern and stability of the protein–ligand complex .
Safety and Hazards
properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-3-22-8-7-20-14-6-5-13(24-4-2)11-16(14)26-18(20)19-17(21)15-12-23-9-10-25-15/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQSARRTTMSKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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